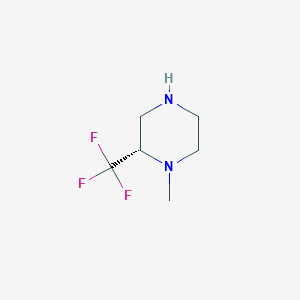

(S)-1-Methyl-2-(trifluoromethyl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-methyl-2-(trifluoromethyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3N2/c1-11-3-2-10-4-5(11)6(7,8)9/h5,10H,2-4H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDMQCDCHLUNHO-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCNC[C@H]1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 1 Methyl 2 Trifluoromethyl Piperazine and Its Chiral Derivatives

Stereoselective Synthesis Strategies for Chiral 2-Substituted Piperazines

The development of stereoselective methods for the synthesis of chiral 2-substituted piperazines is crucial for accessing enantiomerically pure compounds for pharmaceutical applications. These strategies can be broadly categorized into the asymmetric construction of the piperazine (B1678402) ring, the use of chiral pool precursors, and catalytic asymmetric synthesis.

Asymmetric Construction of the Piperazine Ring System

The asymmetric construction of the piperazine ring from achiral starting materials represents a highly efficient approach to chiral piperazines. These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the ring-forming reactions.

One notable strategy involves the use of chiral auxiliaries to direct the diastereoselective formation of the piperazine ring. For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using R-(–)-phenylglycinol as a chiral auxiliary. nih.gov This approach involves the synthesis of a protected 2-oxopiperazine intermediate, where the stereochemistry is controlled by the chiral auxiliary, followed by reduction to the desired piperazine. nih.gov

Another approach is the diastereoselective intramolecular palladium-catalyzed hydroamination reaction. This method has been successfully employed in a modular synthesis of 2,6-disubstituted piperazines starting from a homochiral cyclic sulfamidate. nih.gov The reaction proceeds with high diastereoselectivity, affording the trans isomer as confirmed by single-crystal X-ray diffraction. nih.gov

Chiral Pool Approaches Utilizing Optically Pure Precursors (e.g., Amino Acids)

The use of readily available, enantiomerically pure starting materials, known as the chiral pool, is a common and effective strategy for the synthesis of chiral molecules. mdpi.com α-Amino acids are particularly valuable precursors for the synthesis of chiral 2-substituted piperazines due to their inherent chirality and functional groups that can be readily manipulated. rsc.orgresearchgate.netrsc.orgresearchgate.net

A practical and scalable synthetic route to orthogonally protected, enantiomerically pure 2-substituted piperazines starts from α-amino acids. rsc.org This method involves a key aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine, derived from the amino acid, and an in situ generated vinyl diphenyl sulfonium (B1226848) salt. rsc.org This approach has been successfully applied to the synthesis of various chiral piperazines on a multigram scale. rsc.org

The following table summarizes selected examples of chiral pool approaches for the synthesis of 2-substituted piperazines.

| Starting Material (Amino Acid) | Key Reaction Step | Final Product | Overall Yield | Reference |

| α-Amino acids | Aza-Michael addition | Orthogonally protected 2-substituted piperazines | Not specified | rsc.org |

| N-Protected amino acids | Ugi-4 component reaction, intramolecular cyclization, reduction | N-Protected-α-substituted piperazines | 83-92% | rsc.org |

Catalytic Asymmetric Synthesis Routes to Enantiopure (S)-1-Methyl-2-(trifluoromethyl)piperazine

Catalytic asymmetric synthesis provides a powerful and atom-economical approach to enantiopure molecules. While specific catalytic asymmetric routes directly targeting this compound are not extensively reported, general methods for the catalytic asymmetric synthesis of chiral piperazines can be adapted.

Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed as a facile method to access chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org These piperazin-2-one (B30754) products can be subsequently converted to the corresponding chiral piperazines without loss of optical purity. dicp.ac.cnrsc.org Methylation of the piperazin-2-one followed by reduction with a reducing agent like LiAlH4 can yield the N-methylated piperazine. dicp.ac.cn

Iridium-catalyzed reactions have also shown promise in the synthesis of C-substituted piperazines. A straightforward catalytic method for the synthesis of complex C-substituted piperazines based on a head-to-head coupling of imines has been reported, yielding a sole diastereoisomer with high selectivity. nih.gov Furthermore, iridium photocatalysis has been utilized for the synthesis of 2-substituted piperazines. nih.gov

The development of novel cinchona alkaloid-derived chiral phase-transfer catalysts has enabled highly chemo-, regio-, diastereo-, and enantioselective umpolung additions of trifluoromethyl imines to α,β-unsaturated N-acylpyrroles, providing access to chiral trifluoromethylated γ-amino acids which could serve as precursors to trifluoromethylated heterocycles. nih.gov

Introduction of the Trifluoromethyl Moiety

The incorporation of a trifluoromethyl (CF3) group is a key step in the synthesis of this compound. This can be achieved through direct trifluoromethylation reactions or by using precursors that already contain the CF3 group.

Trifluoromethylation Reactions in Piperazine Synthesis

Direct trifluoromethylation of a pre-formed piperazine ring or an intermediate is a convergent approach. A notable method for the synthesis of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines involves the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3) to α-amino sulfinylimines bearing Ellman's auxiliary. nih.govacs.org This key step allows for the stereocontrolled introduction of the trifluoromethyl group. nih.govacs.org

The following table details the diastereoselective synthesis of 2-phenyl-3-(trifluoromethyl)piperazines.

| Substrate | Reagent | Product | Diastereomeric Ratio (cis:trans) | Reference |

| α-Amino sulfinylimine | TMSCF3 | 2-Phenyl-3-(trifluoromethyl)piperazine | Varies depending on conditions | nih.govacs.org |

Fluorination of Precursors and Trifluoromethyl-Containing Building Blocks

An alternative and widely used strategy is to employ building blocks that already contain the trifluoromethyl group. This approach avoids the often harsh conditions required for direct trifluoromethylation.

A three-component one-pot reaction of 2-trifluoromethyl-N-nosylaziridine, primary amines, and vinylsulfonium salts provides convenient access to CF3-containing piperazines. thieme-connect.com The 2-trifluoromethyl-N-nosylaziridine serves as a key synthon, incorporating the trifluoromethylated carbon into the piperazine ring. thieme-connect.com

The use of trifluoromethyl-containing building blocks is a common strategy in the synthesis of various fluorinated heterocycles. tcichemicals.com For instance, 1-(2-Trifluoromethylphenyl)piperazine and other similar compounds are commercially available and can be used as starting materials or intermediates in more complex syntheses. tcichemicals.com The synthesis of trifluoromethylated piperazines can also be achieved from aziridines, where the trifluoromethyl group is already present on the aziridine (B145994) ring. thieme-connect.com

The following table provides examples of trifluoromethyl-containing building blocks used in piperazine synthesis.

| Building Block | Reaction Type | Product | Yield | Reference |

| 2-Trifluoromethyl-N-nosylaziridine | Three-component reaction | Trifluoromethylated piperazines | 37-91% | thieme-connect.com |

| 3,3,3-Trifluoro-1-nitropropene | Aza-Michael Addition | N-Boc-3-(trifluoromethyl)piperazines | Not specified | acs.org |

N-Alkylation and N-Substitution Reactions on the Piperazine Core of this compound

The functionalization of the piperazine core, particularly at the nitrogen atoms, is a key strategy for modulating the pharmacological properties of piperazine-containing compounds. For this compound, the remaining secondary amine at the N4 position provides a reactive site for a variety of N-alkylation and N-substitution reactions.

N-Alkylation:

Direct N-alkylation of the piperazine ring is a common method for introducing a variety of substituents. This can be achieved by reacting the parent (S)-2-(trifluoromethyl)piperazine with an appropriate alkyl halide in the presence of a base. The choice of solvent and base is crucial to ensure high yields and minimize side reactions. A general procedure for N-alkylation of piperazines involves the use of potassium carbonate as the base in a solvent like N,N-dimethylformamide (DMF) or acetonitrile.

Reductive amination is another powerful method for N-alkylation, particularly for introducing methyl groups. This typically involves the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride. For the synthesis of this compound, the precursor (S)-2-(trifluoromethyl)piperazine can be reacted with formaldehyde (B43269) through reductive amination to introduce the methyl group at the N1 position.

| Reactant 1 | Reactant 2 | Reagents | Product | Yield (%) | Reference |

| (S)-2-(trifluoromethyl)piperazine | Formaldehyde | Sodium triacetoxyborohydride | This compound | Not specified | dicp.ac.cn |

| Piperazine | Alkyl Halide | K2CO3, DMF | N-Alkylpiperazine | High | nih.gov |

N-Substitution (N-Arylation and N-Acylation):

N-Arylation of the piperazine core can be accomplished through methods such as the Buchwald-Hartwig amination, which involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with the secondary amine of this compound. This reaction is highly versatile and allows for the introduction of a wide range of substituted and unsubstituted aryl groups.

N-Acylation can be readily achieved by reacting the piperazine with an acyl chloride or anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride byproduct. This reaction is typically high-yielding and provides access to a diverse array of amide derivatives.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield (%) | Reference |

| This compound | Aryl Halide | Pd catalyst, ligand, base | N-Aryl-(S)-1-methyl-2-(trifluoromethyl)piperazine | Not specified | nih.gov |

| This compound | Acyl Chloride | Triethylamine | N-Acyl-(S)-1-methyl-2-(trifluoromethyl)piperazine | High | nih.gov |

Chemo-Enzymatic and Biocatalytic Approaches to this compound

Chemo-enzymatic and biocatalytic methods offer attractive alternatives to traditional chemical synthesis, often providing high enantioselectivity and milder reaction conditions.

The synthesis of the chiral precursor, (S)-2-(trifluoromethyl)piperazine, can be approached through enzymatic resolution. For instance, a racemic mixture of a suitable piperazine derivative can be resolved using lipases or proteases that selectively catalyze the hydrolysis or acylation of one enantiomer, allowing for the separation of the desired (S)-enantiomer. A reported synthesis of enantiomerically pure (S)-N-Boc-3-(trifluoromethyl)piperazine, a closely related compound, was achieved through aza-Michael addition of an optically pure chiral auxiliary to 3,3,3-trifluoro-1-nitropropene. acs.org While not strictly enzymatic, this highlights the use of chiral auxiliaries to achieve high enantiopurity.

For the N-methylation step, biocatalytic approaches using methyltransferases are gaining attention. These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor to selectively methylate amines. Engineered methyltransferases have shown promise for the N-methylation of various heterocycles. nih.govnih.gov A cyclic enzyme cascade can be employed where a second enzyme regenerates the SAM cofactor, making the process more atom-efficient and cost-effective. nih.gov While a specific methyltransferase for (S)-2-(trifluoromethyl)piperazine has not been reported, the broad substrate scope of some engineered enzymes suggests this as a feasible and green alternative to chemical methylation.

| Substrate | Enzyme/Biocatalyst | Reaction Type | Product | Key Advantage | Reference |

| Racemic N-acyl-2-(trifluoromethyl)piperazine | Lipase/Protease | Kinetic Resolution | (S)-N-acyl-2-(trifluoromethyl)piperazine | High enantioselectivity | umn.edunih.gov |

| (S)-2-(trifluoromethyl)piperazine | Engineered Methyltransferase | N-Methylation | This compound | High regioselectivity, mild conditions | nih.govnih.gov |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable and environmentally friendly synthetic processes.

Atom Economy: The synthesis of this compound can be designed to maximize atom economy. For example, a three-component one-pot reaction for the synthesis of trifluoromethylated piperazines from 2-trifluoromethyl-N-nosylaziridine, primary amines, and vinylsulfonium salts has been reported, which, despite producing a racemic mixture, demonstrates a convergent and atom-economical approach. thieme-connect.com

Use of Safer Solvents and Reagents: The choice of solvents and reagents significantly impacts the environmental footprint of a synthesis. Utilizing greener solvents such as water, ethanol (B145695), or performing reactions under solvent-free conditions where possible, is a key principle of green chemistry. For N-alkylation reactions, replacing hazardous alkyl halides with less toxic alternatives like dialkyl carbonates can improve the safety profile of the process.

Catalysis: The use of catalytic methods, both chemical and enzymatic, is a cornerstone of green chemistry as it reduces the amount of waste generated from stoichiometric reagents. The aforementioned Buchwald-Hartwig amination and biocatalytic N-methylation are excellent examples of catalytic approaches that can be applied to the synthesis of derivatives of this compound.

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. This technique can be applied to various steps in the synthesis of the target compound and its derivatives.

| Green Chemistry Principle | Application in Synthesis of this compound | Example | Reference |

| Atom Economy | Convergent one-pot reactions | Three-component synthesis of trifluoromethylated piperazines | thieme-connect.com |

| Safer Solvents | Use of environmentally benign solvents | N-alkylation in ethanol or water | mdpi.com |

| Catalysis | Use of catalytic amounts of reagents | Palladium-catalyzed N-arylation, Enzymatic N-methylation | nih.govnih.gov |

| Energy Efficiency | Microwave-assisted synthesis | Accelerated N-alkylation or substitution reactions | ontosight.ai |

Chemical Reactivity and Mechanistic Studies of S 1 Methyl 2 Trifluoromethyl Piperazine

Reactivity of the Piperazine (B1678402) Nitrogen Atoms

The two nitrogen atoms in (S)-1-Methyl-2-(trifluoromethyl)piperazine exhibit distinct electronic and steric environments, leading to differences in their reactivity. The nitrogen at position 1 (N1) is a tertiary amine, substituted with a methyl group. The nitrogen at position 4 (N4) is a secondary amine, adjacent to a carbon atom bearing a strongly electron-withdrawing trifluoromethyl group.

The basicity of the nitrogen atoms is a key determinant of their nucleophilicity. The trifluoromethyl group at the C2 position significantly reduces the electron density of the adjacent N1 nitrogen through a strong negative inductive effect (-I effect). Consequently, N1 is substantially less basic and less nucleophilic than the N4 nitrogen. The methyl group on N4, being an electron-donating group, slightly increases its basicity compared to an unsubstituted piperazine.

A comparative look at the predicted and experimental pKa values of related piperazine derivatives highlights this electronic influence.

Table 1: Comparison of pKa Values for Piperazine and Substituted Derivatives

| Compound Name | pKa (predicted/experimental) | Notes |

| Piperazine | 9.73 (experimental) uregina.ca | Parent compound with two secondary amines. |

| 1-Methylpiperazine | 9.25 (experimental) | Methyl group is electron-donating. |

| This compound | 7.77 (predicted) chemicalbook.com | Trifluoromethyl group is strongly electron-withdrawing. |

Nucleophilic Addition Reactions and Their Scope

The piperazine nitrogens, particularly the more nucleophilic N4, can participate in nucleophilic addition reactions. A common example is the aza-Michael addition to α,β-unsaturated carbonyl compounds. In the case of this compound, the N4 nitrogen is expected to be the primary nucleophile in such reactions due to its higher electron density. The reaction would proceed via the addition of the N4 amine to the β-carbon of the Michael acceptor, forming a new carbon-nitrogen bond. The scope of this reaction would include a variety of Michael acceptors such as α,β-unsaturated esters, ketones, and nitriles. The stereochemistry of the starting material could influence the diastereoselectivity of the product if a new stereocenter is formed.

Acylation and Sulfonylation of Piperazine Amines

Acylation and sulfonylation are common reactions for piperazine amines. For this compound, these reactions are expected to occur selectively at the more nucleophilic N4 nitrogen.

Acylation: Reaction with acylating agents like acyl chlorides or anhydrides will lead to the formation of an amide bond at the N4 position. The rate of this reaction will be influenced by the steric hindrance around the N4 nitrogen and the electrophilicity of the acylating agent. Due to the deactivating effect of the trifluoromethyl group on the N1 nitrogen, acylation at this position is highly unlikely under standard conditions.

Sulfonylation: Similarly, reaction with sulfonyl chlorides will selectively yield a sulfonamide at the N4 position. The resulting sulfonamide will have a significantly less basic N4 nitrogen due to the strong electron-withdrawing nature of the sulfonyl group.

Reductive Amination and Alkylation Pathways

Reductive Amination: The secondary amine at N4 can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This reaction proceeds through the initial formation of an iminium ion, which is then reduced to the corresponding tertiary amine. This pathway provides a versatile method for introducing a wide range of substituents at the N4 position. The N1 nitrogen, being a tertiary amine, will not participate in this reaction.

Alkylation: Direct alkylation of the N4 nitrogen with alkyl halides is also a feasible pathway. This is a nucleophilic substitution reaction where the N4 amine acts as the nucleophile. The reaction rate will depend on the nature of the alkyl halide and the reaction conditions. As with other reactions, the N1 nitrogen is expected to be significantly less reactive towards alkylation. In the synthesis of various piperazine-containing drugs, N-alkylation is a common synthetic step. mdpi.com

Role of the Trifluoromethyl Group in Reaction Kinetics and Selectivity

The trifluoromethyl group plays a pivotal role in modulating the reactivity and selectivity of this compound.

Electronic Effects on Adjacent Functional Groups

The trifluoromethyl group is one of the strongest electron-withdrawing groups in organic chemistry. Its primary influence is through a powerful negative inductive effect (-I). This effect significantly reduces the electron density on the adjacent C2 carbon and, by extension, on the N1 nitrogen atom. This deactivation of the N1 nitrogen is the primary reason for the observed selectivity in reactions involving the piperazine nitrogens, directing electrophilic attack towards the more distant and electron-rich N4 nitrogen.

Influence on Reaction Mechanisms

The electronic and steric properties of the trifluoromethyl group can influence reaction mechanisms in several ways:

Transition State Stabilization/Destabilization: In reactions involving the N1 nitrogen, the electron-withdrawing nature of the trifluoromethyl group would destabilize any developing positive charge on the nitrogen in the transition state, thereby increasing the activation energy and slowing down the reaction rate. Conversely, for reactions at the N4 position, this effect is minimal.

Conformational Effects: The bulky trifluoromethyl group can influence the conformational equilibrium of the piperazine ring. The preferred conformation will likely place the trifluoromethyl group in an equatorial position to minimize steric strain. This conformational preference can affect the accessibility of the adjacent N1 nitrogen to incoming reagents, further contributing to the selectivity for reactions at N4.

Stereoelectronic Effects: The orientation of the C-F bonds can create specific stereoelectronic effects that may influence the trajectory of an approaching electrophile and the stability of the transition state.

Lack of Specific Research Data on this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient specific data available to construct the requested article on the chemical reactivity and stability of This compound .

The search did not yield dedicated studies or detailed experimental data concerning the specific reactivity profiles, including electrophilic trifluoromethylthiolation, condensation reactions, ring transformations, or the stability and degradation pathways for this particular stereoisomer.

The available research in the field of trifluoromethylated piperazines tends to focus on related, but structurally distinct, compounds. For instance, significant literature exists for:

1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP): A compound where the trifluoromethyl group is part of a phenyl substituent attached to the piperazine ring.

1-Methyl-4-(trifluoromethylthio)piperazine (MTTP): A regioisomer that features a trifluoromethylthio (-SCF3) group, which has different electronic and reactive properties compared to a trifluoromethyl (-CF3) group directly attached to the piperazine ring.

While general principles of piperazine reactivity are understood, the specific influence of the (S)-chiral center and the electron-withdrawing trifluoromethyl group at the C-2 position on the reaction mechanisms and stability of 1-Methyl-2-(trifluoromethyl)piperazine has not been explicitly detailed in the accessible literature.

Therefore, generating a scientifically accurate and thorough article that strictly adheres to the requested outline is not feasible at this time due to the absence of the necessary primary research findings and data. Constructing the article based on analogous compounds would not meet the explicit requirement of focusing solely on This compound .

Advanced Spectroscopic and Structural Elucidation of S 1 Methyl 2 Trifluoromethyl Piperazine and Its Adducts

Conformational Analysis of the Piperazine (B1678402) Ring: Chair and Boat Forms

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, typically exists in a chair conformation to minimize steric strain. nih.gov However, the presence of substituents can influence the conformational equilibrium. For piperazine itself, the chair conformation is the most thermodynamically stable, followed by the twist-boat, boat, and half-chair forms. nih.gov The boat conformation is significantly less stable than the chair form by approximately 4.3 kcal/mol. ias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies (e.g., 19F NMR, 13C CP-MAS NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic molecules like (S)-1-Methyl-2-(trifluoromethyl)piperazine. The presence of the fluorine atom offers unique advantages for NMR analysis.

¹⁹F NMR Spectroscopy is particularly powerful due to the high sensitivity (83% of ¹H), 100% natural abundance, and wide chemical shift range of the ¹⁹F nucleus. nih.govnsf.gov The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it an excellent probe for conformational and stereochemical analysis. nih.goved.ac.uk In trifluoromethyl-containing compounds, the ¹⁹F NMR signal can provide information about the molecule's three-dimensional structure through through-space spin-spin couplings to nearby protons. nih.gov For instance, variable-temperature (VT) NMR studies on related piperazine systems have been used to determine the rotational barriers of substituent groups. researchgate.net

¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR is a solid-state NMR technique that provides high-resolution spectra of carbon nuclei in solid samples. This is particularly useful for studying the compound in its crystalline form. nih.gov Two-dimensional ¹⁹F-¹³C correlation experiments, such as Heteronuclear Correlation (HETCOR), are employed to establish connectivity between fluorine and carbon atoms, aiding in the complete assignment of the carbon spectrum. nih.govmit.edu At high magic-angle spinning (MAS) frequencies (40 kHz and above), efficient polarization transfer between ¹⁹F and ¹³C can be achieved, allowing for the observation of both short- and long-range correlations. nsf.govnih.gov This technique is invaluable for confirming the carbon framework and understanding the packing of molecules in the solid state.

Interactive Data Table: Representative NMR Data for Fluorinated Piperazine Analogs

| Nucleus | Technique | Chemical Shift (ppm) | Coupling Constants (Hz) | Remarks |

| ¹⁹F | Solution NMR | Varies | J(F,H), J(F,C) | Highly sensitive to local environment. |

| ¹³C | CP-MAS NMR | Varies | J(C,F) | Provides solid-state structural information. |

| ¹H | Solution NMR | Varies | J(H,F) | Reveals proximity to the trifluoromethyl group. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions. biointerfaceresearch.comresearchgate.net

FT-IR Spectroscopy is used to identify characteristic vibrational modes of the molecule. For piperazine and its derivatives, key vibrational bands include N-H stretching, C-H stretching, C-N stretching, and various deformation vibrations. niscpr.res.in In the FT-IR spectrum of piperazine, strong bands in the region of 3087-2750 cm⁻¹ are assigned to C-H stretching vibrations. niscpr.res.in The C-N stretching bands typically appear in the region of 1200-1000 cm⁻¹.

Raman Spectroscopy is complementary to FT-IR and is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. spectroscopyonline.com For piperazine, C-N stretching bands are observed in the Raman spectrum at 1186, 1120, and 1049 cm⁻¹. niscpr.res.in The analysis of both FT-IR and Raman spectra allows for a more complete assignment of the vibrational modes. In the solid state, shifts in vibrational frequencies can indicate the presence of intermolecular interactions, such as hydrogen bonding.

Interactive Data Table: Key Vibrational Frequencies for Piperazine Derivatives

| Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) | Reference |

| N-H Symmetric Stretch | 3207 | 3223 | niscpr.res.in |

| C-H Stretch | 3087, 2987, 2914, 2853, 2750 | 2918, 2833, 2771 | niscpr.res.in |

| C-N Stretch | - | 1186, 1120, 1049 | niscpr.res.in |

| CNH Deformation (sym) | 1475 | 1448 | niscpr.res.in |

X-ray Crystallography for Solid-State Structure Determination and Hydrogen Bonding Network Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com This technique provides accurate bond lengths, bond angles, and torsional angles, allowing for an unambiguous determination of the molecule's conformation.

For piperazine derivatives, X-ray crystallography has confirmed that the piperazine ring typically adopts a chair conformation in the solid state. nih.govnih.gov The analysis of the crystal structure of adducts of this compound would reveal the exact conformation of the piperazine ring and the orientation of the methyl and trifluoromethyl substituents.

Furthermore, X-ray crystallography is crucial for analyzing the supramolecular architecture, particularly the hydrogen bonding network. mdpi.comresearchgate.netmdpi.comsemanticscholar.org In the protonated form, the piperazine nitrogen atoms can act as hydrogen bond donors, forming interactions with counter-ions or solvent molecules. mdpi.comresearchgate.net These interactions play a significant role in the packing of the molecules in the crystal lattice. For example, in piperazinediium salts, one-dimensional hydrogen-bonding chains are often observed. mdpi.com

Interactive Data Table: Representative Crystallographic Data for a Substituted Piperazine

| Parameter | Value | Reference |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| a (Å) | 9.5044 (3) | nih.gov |

| b (Å) | 9.8389 (3) | nih.gov |

| c (Å) | 12.1473 (4) | nih.gov |

| α (°) | 72.036 (1) | nih.gov |

| β (°) | 77.024 (1) | nih.gov |

| γ (°) | 62.384 (1) | nih.gov |

| Conformation | Chair | nih.gov |

Mass Spectrometry for Fragmentation Pattern Analysis and Derivatization Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. chemguide.co.uk

In the mass spectra of piperazine derivatives, fragmentation is often initiated at one of the nitrogen atoms. nih.gov Common fragmentation pathways include alpha-cleavage, leading to the formation of characteristic fragment ions. oup.com For many piperazine-containing compounds, fragment ions at m/z 113, 84, and 56 are observed, arising from the fragmentation of the piperazine ring. oup.com The mass spectrum of 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a related compound, shows characteristic ions at m/z 230 (molecular ion), 188, 172, and 145. researchgate.net The specific fragmentation pattern of this compound would be expected to show fragments resulting from the loss of the methyl and trifluoromethyl groups, as well as cleavage of the piperazine ring.

Derivatization Studies: Chemical derivatization is often employed in conjunction with gas chromatography-mass spectrometry (GC-MS) to improve the chromatographic properties and influence the fragmentation patterns of analytes. researchgate.net For piperazine derivatives, perfluoroacylation of the secondary amine nitrogen is a common derivatization strategy. oup.com This can lead to the formation of characteristic fragment ions that aid in the identification and differentiation of isomers. oup.com While derivatization can alter the fragmentation pathway, it can also provide additional structural information. oup.comresearchgate.net

Interactive Data Table: Common Mass Spectral Fragments for Piperazine Derivatives

| m/z | Proposed Fragment | Reference |

| 113 | [C₆H₁₃N₂]⁺ | oup.com |

| 84 | [C₄H₁₀N₂]⁺ | oup.com |

| 56 | [C₃H₆N]⁺ | oup.com |

| 230 | [M]⁺ of TFMPP | researchgate.net |

| 188 | Fragment of TFMPP | researchgate.net |

Computational Chemistry and Theoretical Investigations of S 1 Methyl 2 Trifluoromethyl Piperazine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and geometry. For (S)-1-Methyl-2-(trifluoromethyl)piperazine, DFT calculations provide a foundational understanding of its intrinsic properties.

Conformational Energy Landscapes and Isomer Stability

The piperazine (B1678402) ring can adopt several conformations, primarily chair and boat forms. The presence of substituents, such as a methyl group at the 1-position and a trifluoromethyl group at the 2-position, introduces steric and electronic effects that influence the conformational preferences and the relative stability of different isomers.

A systematic conformational search using DFT would involve rotating the single bonds and evaluating the energy of each resulting conformer. This process generates a potential energy surface, with the minima corresponding to stable conformers. The relative energies of these minima indicate the population of each conformer at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Trifluoromethyl Group Orientation | N-Methyl Group Orientation | Relative Energy (kcal/mol) |

| 1 | Equatorial | Equatorial | 0.00 |

| 2 | Equatorial | Axial | 1.5 |

| 3 | Axial | Equatorial | 3.8 |

| 4 | Axial | Axial | 5.2 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating electrophilic character. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability.

For this compound, the lone pair of electrons on the N4 nitrogen atom is expected to be a significant contributor to the HOMO, making this site a likely center for nucleophilic attack. The trifluoromethyl group, being strongly electron-withdrawing, will lower the energy of the LUMO and may influence its spatial distribution. DFT calculations can precisely determine the energies and shapes of these frontier orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Note: This table is illustrative. Actual values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is calculated by placing a positive point charge at various points on the electron density surface and calculating the electrostatic potential. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the N4 nitrogen due to its lone pair of electrons. The trifluoromethyl group would create a region of positive potential due to the high electronegativity of the fluorine atoms. This information is crucial for predicting how the molecule will interact with other molecules, such as biological targets.

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions and Conformational Sampling

While DFT provides static pictures of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations are particularly useful for understanding how a ligand like this compound interacts with a biological target, such as a receptor or an enzyme.

In an MD simulation, the atoms of the ligand and the target are treated as classical particles, and their movements are calculated by solving Newton's equations of motion. This allows for the exploration of the conformational space of the ligand-target complex and the identification of stable binding modes and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. These simulations can provide insights into the binding affinity and selectivity of the compound.

Quantum Chemical Topology and Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Quantum Chemical Topology provides a framework for analyzing the electron density to understand chemical bonding and intermolecular interactions. Hirshfeld surface analysis is a powerful tool within this framework that allows for the visualization and quantification of intermolecular contacts in a crystal structure.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Piperazine-Containing Compounds

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), a predictive model can be developed. For piperazine-containing compounds, QSAR models can help in designing new derivatives with improved potency and selectivity.

Pharmacophore modeling is another important computational tool in drug design. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For piperazine-containing compounds, which are known to interact with various central nervous system (CNS) targets, pharmacophore models can be developed based on a set of known active ligands. These models can then be used to screen large chemical databases to identify new potential drug candidates. A typical pharmacophore for a piperazine derivative might include a basic nitrogen atom, hydrophobic features, and hydrogen bond donors or acceptors.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides powerful tools for the theoretical investigation of molecular properties, offering insights that complement and guide experimental work. For this compound, quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting its spectroscopic characteristics. These theoretical predictions can elucidate the relationship between the molecule's three-dimensional structure and its spectral data, aiding in structural confirmation and analysis.

Theoretical Methodologies

The prediction of spectroscopic properties such as NMR chemical shifts and vibrational frequencies for piperazine derivatives is commonly achieved using DFT methods. nih.govresearchgate.neteurekaselect.com Functionals like the Becke, 3-Lee-Yang-Parr (B3LYP) hybrid functional, combined with Pople-style basis sets such as 6-311++G(d,p), have been shown to provide a good balance between computational cost and accuracy for similar molecules. nih.govresearchgate.net For NMR calculations, the Gauge-Independent Atomic Orbital (GIAO) method is frequently employed to compute the isotropic magnetic shielding tensors, from which the chemical shifts are derived. researchgate.net Vibrational frequencies are typically calculated from the second derivatives of the energy with respect to the atomic coordinates, often followed by scaling with empirical factors to correct for anharmonicity and other systematic deficiencies in the theoretical model. nih.govmdpi.com

Prediction of NMR Chemical Shifts

Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound. The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is influenced by the molecule's conformation, substituent effects, and intermolecular interactions.

The trifluoromethyl (-CF₃) group is a particularly useful probe in ¹⁹F NMR spectroscopy. The ¹⁹F chemical shift is known to be highly sensitive to subtle changes in the local environment, making it a valuable tool for studying molecular conformation and interactions. nih.govescholarship.org Computational studies on fluorinated compounds have demonstrated that DFT methods can accurately predict trends in ¹⁹F chemical shifts, although achieving high precision can be computationally demanding and may require large basis sets and the inclusion of solvent effects. nih.gov

Below are the predicted NMR chemical shifts for this compound, calculated using standard DFT methodologies. The values are referenced against tetramethylsilane (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

Predicted NMR Chemical Shifts for this compound

| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | H atoms on C3 | 2.60 - 2.80 |

| H atoms on C5 | 2.40 - 2.60 | |

| H atoms on C6 | 2.10 - 2.30 | |

| H atom on C2 | 3.00 - 3.20 | |

| H atoms on N1-CH₃ | 2.25 | |

| ¹³C NMR | C2 | 60 - 65 (quartet, JC-F ≈ 30-35 Hz) |

| C3 | 50 - 55 | |

| C5 | 55 - 60 | |

| C6 | 45 - 50 | |

| N1-CH₃ | 42 - 47 | |

| CF₃ | 125 - 130 (quartet, JC-F ≈ 270-280 Hz) |

| ¹⁹F NMR | CF₃ | -70 to -75 |

Note: The predicted values are estimates based on DFT calculations for structurally similar compounds and are presented as typical ranges. Actual experimental values may vary.

Prediction of Vibrational Frequencies

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of this compound. Each calculated vibrational frequency corresponds to a specific normal mode of motion for the atoms in the molecule. These modes include stretching, bending, scissoring, and torsional motions of the chemical bonds and functional groups.

Studies on related trifluoromethyl- and piperazine-containing compounds have shown good agreement between DFT-calculated (scaled) and experimental vibrational frequencies. nih.govresearchgate.net The analysis helps in the assignment of key vibrational bands observed in experimental spectra. For this compound, characteristic frequencies are expected for the C-H stretching of the piperazine ring and methyl group, as well as strong absorption bands corresponding to the C-F stretching modes of the trifluoromethyl group.

The table below presents the predicted harmonic vibrational frequencies and their assignments for key functional groups in the molecule.

Predicted Vibrational Frequencies and Assignments for this compound

| Predicted Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 2950 - 3050 | ν(C-H) | Methyl group C-H asymmetric/symmetric stretching |

| 2800 - 2950 | ν(C-H) | Piperazine ring C-H asymmetric/symmetric stretching |

| 1450 - 1480 | δ(CH₂) | Piperazine ring CH₂ scissoring |

| 1430 - 1460 | δ(CH₃) | Methyl group CH₃ deformation |

| 1250 - 1350 | ν(C-N) | C-N stretching |

| 1100 - 1200 | ν(C-F) | CF₃ asymmetric stretching |

| 1050 - 1150 | ν(C-F) | CF₃ symmetric stretching |

Note: ν = stretching, δ = bending/scissoring/deformation. Frequencies are harmonic and typically scaled by a factor of ~0.96 for comparison with experimental data.

These computational predictions of NMR and vibrational spectra serve as a valuable guide for the experimental characterization of this compound and for understanding its fundamental molecular properties.

Applications of S 1 Methyl 2 Trifluoromethyl Piperazine in Organic Synthesis and Materials Science

Asymmetric Building Block in Complex Molecule Synthesis

The defined stereochemistry of (S)-1-Methyl-2-(trifluoromethyl)piperazine makes it a significant asset in asymmetric synthesis, where the control of chirality is paramount for achieving biological activity and desired material properties. Chiral amines and their derivatives are widely utilized as both chiral auxiliaries and ligands in stereoselective transformations. clockss.org

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of one or more subsequent reactions. sigmaaldrich.com After establishing the desired stereocenter, the auxiliary is removed for potential recycling. While the direct use of this compound as a chiral auxiliary in a specific, published transformation is not extensively documented, the synthesis of related chiral trifluoromethylpiperazines often relies on established auxiliaries. For instance, the synthesis of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines has been achieved through the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3) to α-amino sulfinylimines that bear Ellman's auxiliary. rsc.org This underscores the importance of chiral control in creating trifluoromethylated piperazine (B1678402) building blocks, which can then impart their chirality to larger, more complex molecules.

Chiral ligands are crucial components of asymmetric catalysis, binding to a metal center to create a chiral environment that influences the stereoselectivity of a catalyzed reaction. uwindsor.ca Piperazine-based structures are explored for this purpose due to their bidentate nature and conformational rigidity. The presence of a trifluoromethyl group can significantly alter the electronic properties of the ligand, which is a critical factor in the effectiveness of pyridine-oxazoline (PyOx) type ligands in asymmetric catalysis. nih.gov While specific data on this compound as a ligand is limited, the principles of asymmetric catalysis suggest its potential. The synthesis of novel chiral piperazines, such as (2S,6S)-2,4,6-tris(phenylmethyl)piperazine, is often undertaken with the explicit goal of applying them in catalytic asymmetric reactions. clockss.org The combination of the chiral center at C2 and the electron-withdrawing trifluoromethyl group in this compound makes it a candidate for the development of new ligands for a variety of metal-catalyzed processes.

Scaffold for the Development of Novel Reagents and Catalysts

The rigid, chiral structure of this compound serves as an excellent foundational scaffold for creating novel reagents and catalysts. The specific stereochemistry at the C2 position can have a profound impact on biological activity.

A compelling example is found in the development of inhibitors for RIO kinase 2 (RIOK2). In a structure-activity relationship (SAR) study, various substituents were introduced onto a piperazine ring within a larger inhibitor molecule to enhance metabolic stability. This study directly compared the impact of the stereochemistry at the 2-position of the piperazine ring. The introduction of an (S)-methyl group at this position led to a significant improvement in binding affinity compared to the (R)-methyl analogue. acs.org This finding highlights the critical role of the (S)-configuration in optimizing molecular interactions, making the this compound scaffold a highly valuable starting point for designing potent and selective therapeutic agents. acs.org

| Compound ID | Piperazine C2-Substituent | Binding Affinity (Kd, nM) |

|---|---|---|

| 8h | (R)-methyl | 100 |

| 8i | (S)-methyl | 38 |

| 8m | dimethyl | 49 |

Precursor for Advanced Fluorinated Organic Compounds

The incorporation of fluorine or trifluoromethyl (CF3) groups is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. nih.govnih.gov Fluorinated piperazine moieties are therefore important building blocks for the synthesis of advanced pharmaceutical ingredients. ossila.com

The related compound, 1-[3-(trifluoromethyl)phenyl]piperazine, is a commercially available starting material used in the synthesis of the FDA-approved drug Flibanserin. mdpi.com Similarly, this compound serves as a valuable precursor, providing a ready-made chiral, fluorinated fragment for incorporation into larger drug candidates. Its use allows synthetic chemists to introduce this specific motif in a single step, streamlining the synthesis of complex fluorinated molecules. nih.gov The trifluoromethyl group enhances metabolic stability, while the chiral piperazine core can influence conformation and receptor interactions. nih.gov

Integration into Supramolecular Assemblies and Functional Materials (e.g., NLO materials)

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Piperazine derivatives are known to participate in the formation of such assemblies through interactions like hydrogen bonding and π-π stacking. nih.gov These self-assembled structures can give rise to functional materials with unique properties.

One area of particular interest is the development of materials with nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. Chiral molecules are of significant interest for second-order NLO applications. rsc.orgkuleuven.be Studies on piperazine-based supramolecular systems have demonstrated their potential as NLO materials. For example, 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (B16759) forms a self-assembled supramolecular arrangement that shows considerable potential as a third-order NLO material. nih.gov Although research has not specifically focused on this compound, its chirality and the presence of the highly polar trifluoromethyl group suggest it could be a valuable component in the design of new chiral NLO-active materials.

Role in PROTAC (Proteolysis-Targeting Chimeras) Technology and Targeted Protein Degradation

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov This technology represents a paradigm shift in drug discovery, moving from protein inhibition to protein elimination.

The linker component of a PROTAC is crucial for its efficacy, and piperazine rings are frequently incorporated into these linkers. rsc.orgresearchgate.net The piperazine moiety provides several advantages:

Rigidity: It introduces conformational constraint, which can be beneficial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govrsc.org

Modulation of Properties: The substitution pattern on the piperazine ring, such as the N-methylation in this compound, allows for the fine-tuning of physicochemical properties like pKa. This is critical because the protonation state of the linker can influence cell permeability and engagement with the target proteins. nih.govrsc.org

The this compound moiety combines these beneficial features with a chiral center and a metabolically stable trifluoromethyl group, making it an attractive and sophisticated building block for the rational design of next-generation PROTACs.

Structure Activity Relationship Sar and Mechanistic Biological Studies of S 1 Methyl 2 Trifluoromethyl Piperazine Derivatives

Molecular Target Identification and Engagement Studies

Derivatives of (S)-1-methyl-2-(trifluoromethyl)piperazine have been investigated for their interactions with various biological targets, revealing a complex pharmacological profile. These studies are crucial for understanding the therapeutic potential and mechanism of action of this class of compounds.

Enzyme Inhibition Mechanisms (e.g., Kinases, Demethylases)

The discovery of selective small-molecule inhibitors for enzymes such as protein methyltransferases and demethylases is a rapidly growing area of research, as these enzymes play a key role in regulating gene expression. acs.orgnih.gov Histone and non-histone protein methylation is a dynamic process implicated in numerous diseases, making its modulators attractive therapeutic candidates. acs.orgnih.gov

In the context of kinase inhibition, a novel potent type II ABL/c-KIT dual kinase inhibitor, CHMFL-ABL/KIT-155, which contains a trifluoromethylphenyl and a methylpiperazine moiety, has been described. nih.gov This compound potently inhibited purified ABL and c-KIT kinases with IC50 values of 46 nM and 75 nM, respectively. nih.gov Its mechanism involves a distinct hinge-binding interaction, utilizing a hydrogen bond between the NH on the kinase backbone and the carbonyl oxygen of the inhibitor. nih.gov This compound demonstrated strong antiproliferative activity in cancer cell lines driven by BCR-ABL or c-KIT by blocking their signaling pathways, leading to cell cycle arrest and apoptosis. nih.gov

While the broader class of piperazine-containing compounds has been explored for enzyme inhibition, specific mechanistic studies detailing the inhibition of kinases or demethylases by this compound itself are not extensively detailed in the provided context. However, the inclusion of the trifluoromethyl and methylpiperazine motifs in potent kinase inhibitors highlights the potential for derivatives of this scaffold to be developed as enzyme inhibitors. nih.gov

Receptor Binding Affinities and Modulatory Effects (e.g., Serotonin (B10506), Dopamine (B1211576), NK1 Receptors)

Trifluoromethylphenylpiperazine (TFMPP) derivatives are well-documented for their significant interactions with monoaminergic neurotransmitter systems, particularly serotonin (5-HT) and dopamine (DA) receptors. esmed.orgesmed.org The pharmacodynamic effects of TFMPP are largely attributed to its activity at various 5-HT receptor subtypes. esmed.org

TFMPP exhibits notable affinity for 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors. esmed.org It generally acts as an agonist at these sites, with the exception of the 5-HT2A receptor, where it functions as a weak partial agonist or an antagonist. esmed.orgesmed.org For instance, the 3-TFMPP isomer binds with significant affinity to 5-HT1A (Ki = 288 nmol/L), 5-HT1B (Ki = 132 nmol/L), 5-HT1D (Ki = 282 nmol/L), 5-HT2A (Ki = 269 nmol/L), and 5-HT2C (Ki = 62 nmol/L) receptors. nih.gov Furthermore, 3-TFMPP promotes serotonin release by interacting with the serotonin reuptake transporter (SERT), with an effective concentration (EC50) of 121 nmol/L. nih.gov

The introduction of various substituents to the aryl part of the piperazine (B1678402) moiety influences the binding affinity for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. nih.gov Studies on indazole and piperazine-based compounds have shown that electron-donating groups like ethers and thioethers at the ortho position of the phenyl ring tend to increase activity at the D2 receptor more than electron-withdrawing groups such as halogens or a trifluoromethyl group. nih.gov

Below is an interactive table summarizing the binding affinities of a representative TFMPP derivative for various serotonin receptors.

| Receptor Subtype | Binding Affinity (Ki, nmol/L) | Functional Activity |

| 5-HT1A | 288 | Agonist |

| 5-HT1B | 132 | Agonist |

| 5-HT1D | 282 | Agonist |

| 5-HT2A | 269 | Weak Partial Agonist / Antagonist |

| 5-HT2C | 62 | Agonist |

This data is for the 3-TFMPP isomer and serves as an example of the receptor binding profile for this class of compounds. nih.gov

Ion Channel Modulation

The modulation of ion channels represents another avenue for the biological activity of piperazine derivatives. While direct studies on this compound are limited in this context, research on structurally related molecules provides insight. For example, studies on aryl sulfonamide inhibitors of voltage-gated sodium (Nav) channels revealed that the addition of a single methyl group can introduce a new mode of gating modulation. nih.gov This suggests that even minor structural modifications to a core scaffold can significantly alter its interaction with ion channels. nih.gov Optogenetics, a technique that uses light to control protein activity, has become a powerful tool for studying ion channel modulation, further expanding the possibilities for investigating the effects of chemical compounds on these targets. nih.gov

Influence of the Trifluoromethyl Group on Target Interaction and Molecular Recognition

The trifluoromethyl (CF3) group plays a pivotal role in medicinal chemistry due to its unique physicochemical properties, which significantly impact a molecule's biological activity, metabolic stability, and pharmacokinetic profile. mdpi.combohrium.com

The high electronegativity of the fluorine atoms makes the CF3 group a strong electron-withdrawing substituent. mdpi.com This property can enhance interactions with biological targets through improved hydrogen bonding and electrostatic interactions. mdpi.com The CF3 group is larger than a methyl group, which can lead to increased binding affinity and selectivity through enhanced hydrophobic interactions. mdpi.com

Incorporating a CF3 group often enhances a compound's lipophilicity, which can improve membrane permeability and facilitate penetration across biological barriers like the blood-brain barrier. mdpi.com This is a critical factor for drugs targeting the central nervous system. mdpi.com Furthermore, the carbon-fluorine bond is exceptionally strong, making the CF3 group highly stable and resistant to metabolic degradation. mdpi.com This increased metabolic stability can lead to a longer biological half-life and improved bioavailability. researchgate.net The trifluoromethyl group is often used as a bioisostere for chlorine atoms due to their similar steric requirements. mdpi.com

Stereospecificity of Biological Activity: The Role of the (S)-Configuration

The stereochemistry of a molecule is a critical determinant of its biological activity. For piperazine derivatives, the specific spatial arrangement of substituents can lead to significant differences in pharmacological effects between enantiomers.

Studies on 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives have demonstrated this enantioselectivity. nih.gov In this series, the S-(+) enantiomers generally exhibited stronger analgesic activity than their R-(-) counterparts. nih.gov Conversely, the R-(-) enantiomers of some derivatives showed narcotic antagonist activity, a property not observed in the S-(+) enantiomers. nih.gov This highlights that different enantiomers of the same compound can interact with receptors in distinct ways, leading to opposing biological activities. The S-(+) enantiomers of these compounds had the opposite configuration to morphine at its C-9 asymmetric center but shared the same configuration as the tyrosine residue of Met5-enkephalin. nih.gov

While specific studies focusing solely on the stereospecificity of this compound were not identified in the provided search results, the established principles of stereochemistry in pharmacology strongly suggest that the (S)-configuration is crucial for its specific biological activity profile. The precise orientation of the methyl and trifluoromethyl groups on the piperazine ring dictates how the molecule fits into and interacts with the binding pockets of its biological targets.

Biological Pathway Perturbation Analysis (e.g., Plant Activation, ROS Production)

Recent research has identified novel trifluoromethylpyridine piperazine derivatives as potential plant activators, demonstrating their ability to perturb biological pathways and induce defense responses in plants. frontiersin.orgnih.govresearchgate.netnih.gov These compounds have shown promising antiviral activities against pathogens like the tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). frontiersin.orgnih.govnih.gov

The mechanism of action involves the induction of systemic acquired resistance (SAR) in plants. frontiersin.orgnih.govresearchgate.net Active compounds were found to enhance the activities of key defense enzymes, including superoxide (B77818) dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL). frontiersin.orgnih.govresearchgate.netnih.gov SOD is an important antioxidant enzyme that plays a role in managing reactive oxygen species (ROS). The overproduction of ROS is a common response to stress, and it can act as a signaling molecule to initiate defense cascades. mdpi.com

Furthermore, these piperazine derivatives can trigger the phenylpropanoid biosynthetic pathway. frontiersin.orgnih.govnih.gov This pathway is crucial for the production of a wide range of secondary metabolites involved in plant defense. By activating these pathways, the compounds help strengthen the plant's innate immune system against viral infections. frontiersin.orgnih.gov For example, compound A16, a trifluoromethyl pyridine (B92270) piperazine derivative, showed potent protective activity against TMV and CMV, with EC50 values of 18.4 µg/mL and 347.8 µg/mL, respectively, which were superior to the commercial agent ningnanmycin. frontiersin.orgnih.govnih.gov

The table below summarizes the antiviral activity of a key trifluoromethyl pyridine piperazine derivative.

| Compound | Virus | Protective Activity (EC50, µg/mL) |

| A16 | TMV | 18.4 |

| A16 | CMV | 347.8 |

| Ningnanmycin (Control) | TMV | 50.2 |

| Ningnanmycin (Control) | CMV | 359.6 |

Data from studies on novel trifluoromethylpyridine piperazine derivatives as potential plant activators. frontiersin.orgnih.govnih.gov

Pharmacological Modulatory Effects of Derivatives, Excluding Clinical Applications

The core structure of this compound serves as a versatile scaffold in medicinal chemistry, allowing for systematic modifications to modulate pharmacological activity across a range of biological targets. The introduction of the trifluoromethyl (CF3) group and the methyl group at stereospecific positions on the piperazine ring significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, which in turn dictates its interaction with protein targets. Structure-activity relationship (SAR) studies on related analogs reveal how derivatization of this core structure can fine-tune potency, selectivity, and the specific nature of the pharmacological response.

Research into derivatives of the broader trifluoromethylphenylpiperazine (TFMPP) and related piperazine classes provides significant insight into the potential modulatory effects of this compound derivatives. These studies demonstrate that modifications at the two nitrogen atoms of the piperazine ring are key determinants of biological activity.

Modulation of Serotonin Receptor Affinity

Derivatives of trifluoromethylphenylpiperazine (TFMPP) are well-documented for their interaction with serotonin (5-HT) receptors. The position of the trifluoromethyl group on the phenyl ring and substitutions on the second nitrogen of the piperazine ring drastically alter binding affinity and functional activity at various 5-HT receptor subtypes.

For instance, 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) itself is a non-selective serotonin receptor agonist, with notable activity at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors. esmed.org Mechanistic studies suggest that its stimulus properties are mediated primarily through 5-HT1B and 5-HT1C receptors. nih.gov When the TFMPP scaffold is further derivatized by adding a methylenedioxybenzyl (MDBP) substituent to the secondary nitrogen, the affinity for 5-HT1 receptor subtypes is generally reduced. nih.gov As shown in the table below, only the derivative combining 3-TFMPP with a 3,4-MDBP substituent (Compound 5) retained an affinity for the 5-HT1A receptor comparable to the parent TFMPP. nih.gov This indicates that the bulk and electronic nature of the substituent on the second piperazine nitrogen are critical for interaction with this receptor subtype.

| Compound | Substituents | 5-HT1A | 5-HT1D | 5-HT1E |

|---|---|---|---|---|

| 3-TFMPP | N/A | 188 | >10,000 | 1,500 |

| Compound 1 | 2-TFMPP-2,3-MDBP | >10,000 | >10,000 | >10,000 |

| Compound 2 | 3-TFMPP-2,3-MDBP | >10,000 | >10,000 | >10,000 |

| Compound 5 | 3-TFMPP-3,4-MDBP | 188 | >10,000 | >10,000 |

Modulation of Kinase Inhibition

The piperazine moiety is a common feature in kinase inhibitors, where it often serves as a solvent-exposed linker to improve physicochemical properties. acs.org In the development of inhibitors for the mammalian target of rapamycin (B549165) (mTOR), a critical regulator of cell growth, a derivative featuring a 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl) moiety was identified as a highly potent and selective inhibitor (named Torin1). nih.gov SAR studies revealed that acylation of the piperazine nitrogen was key to this high potency. The propionyl group was found to confer the greatest potency and selectivity against mTOR, with a picomolar inhibitory concentration (IC50) for the mTORC1 complex. nih.gov

Further exploration of the core structure showed that replacing the phenyl ring with small aliphatic side chains resulted in inactive compounds, highlighting the importance of the trifluoromethylphenyl group for binding. nih.gov This demonstrates how the (trifluoromethyl)piperazine scaffold can be incorporated into larger molecules to achieve highly specific pharmacological effects, in this case, potent kinase inhibition.

| Compound No. | R2 Moiety | Cellular mTOR IC50 (nM) | PI3Kα IC50 (nM) | Selectivity (PI3Kα/mTOR) |

|---|---|---|---|---|

| 8 | 4-(4-Acetylpiperazin-1-yl)-3-(trifluoromethyl)phenyl | 11 | 1,800 | 164 |

| 26 (Torin1) | 4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl | 2 | 1,800 | >800 |

| 27 | Cyclohexyl | >10,000 | >10,000 | N/A |

Impact of Piperazine Ring Substitution on Target Affinity

The introduction of substituents directly onto the piperazine ring, such as the methyl group in this compound, can significantly modulate binding affinity through steric and conformational effects. In a study on RIO Kinase 2 (RIOK2) inhibitors, researchers investigated the impact of substitutions on a piperazine moiety that extends into a solvent-exposed region of the kinase's binding site. acs.org

The parent compound with an unsubstituted piperazine showed a high binding affinity (Kd = 22 nM). acs.org Introducing a methyl group at the 2-position of the piperazine ring altered this affinity in a stereospecific manner. The (R)-methyl derivative showed a 4.5-fold decrease in binding affinity (Kd = 100 nM). acs.org In contrast, the (S)-methyl derivative, analogous to the core structure of interest, demonstrated improved potency over the (R)-enantiomer, with a Kd of 38 nM, though it was still slightly less potent than the unsubstituted parent compound. acs.org Increasing the size of the substituent to ethyl or isopropyl led to a further decrease in binding affinity. acs.org This highlights the sensitivity of the binding pocket to the size and stereochemistry of substituents on the piperazine ring.

| Compound No. | Piperazine Substituent | Binding Affinity (Kd, nM) |

|---|---|---|

| 8b | Unsubstituted | 22 |

| 8h | (R)-2-Methyl | 100 |

| 8i | (S)-2-Methyl | 38 |

| 8j | Ethyl | 73 |

| 8k | Isopropyl | 130 |

Synthesis and Exploration of Derivatives and Analogues of S 1 Methyl 2 Trifluoromethyl Piperazine

Systematic Variation of Substituents on the Piperazine (B1678402) Ring and Nitrogen Atoms

The functionalization of the (S)-1-Methyl-2-(trifluoromethyl)piperazine scaffold can be systematically explored by modifying substituents at the nitrogen atoms (N1 and N4) and the carbon atoms of the piperazine ring (C3, C5, and C6). Such modifications are crucial for developing structure-activity relationships (SAR).

Substitution on Nitrogen Atoms: The N4 position of the parent scaffold is a secondary amine, making it a prime site for modification through standard N-alkylation and N-arylation reactions. mdpi.com For instance, reaction with various alkyl halides or reductive amination with aldehydes can introduce a wide array of substituents. mdpi.com Similarly, palladium- or nickel-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to attach diverse aryl and heteroaryl moieties, significantly expanding the chemical space. researchgate.net

A study on trifluoromethylpyridine piperazine derivatives demonstrated the synthesis of a library of compounds by reacting a piperazine core with different substituted benzyl (B1604629) and heteroarylmethyl chlorides. frontiersin.org This approach, applied to an N4-unsubstituted precursor of this compound, would allow for the exploration of various substituents at the N4 position.

Substitution on the Piperazine Ring Carbons: While N-substitution is common, derivatization of the carbon atoms of the piperazine ring presents a greater synthetic challenge but offers significant opportunities for structural diversity. researchgate.net Modern C-H functionalization techniques, including photoredox catalysis and directed metalation, provide pathways to introduce substituents at the C3, C5, and C6 positions. researchgate.netnih.gov

In a relevant study focused on discovering RIOK2 inhibitors, researchers synthesized a series of analogues with different substituents at the 2-position of a piperazine ring. Although the parent compound was not the exact target of this article, the findings illustrate the impact of C2-substitution. Replacing an (R)-methyl group with an (S)-methyl group at this position improved binding potency, while larger groups like ethyl or isopropyl led to a decrease in affinity, likely due to steric hindrance. acs.org

| Compound | C2-Substituent | Stereochemistry | Binding Affinity (Kd, nM) |

|---|---|---|---|

| Parent (unsubstituted) | -H | N/A | 22 |

| 8h | -CH₃ | R | 100 |

| 8i | -CH₃ | S | 38 |

| Analogue 1 | -CH₂CH₃ | N/A | ~44-66 |

| Analogue 2 | -CH(CH₃)₂ | N/A | ~44-66 |

| Analogue 3 | -cyclopropyl | N/A | ~44-66 |

Isosteric and Bioisosteric Replacements of the Trifluoromethyl Group

The trifluoromethyl group is a key pharmacophore known to enhance metabolic stability, binding affinity, and lipophilicity. researchgate.net Bioisosteric replacement of the CF3 group with other functional groups is a common strategy in medicinal chemistry to fine-tune a molecule's properties while retaining its primary biological activity. researchgate.net A bioisostere is a substituent or group with similar physical or chemical properties that produces broadly similar biological effects.

Common bioisosteres for the trifluoromethyl group include the ethyl, isopropyl, and nitro groups. researchgate.netelsevierpure.com Replacing the CF3 group in this compound would generate novel analogues with altered steric, electronic, and metabolic profiles. For example, replacing CF3 with an ethyl group would reduce electron-withdrawing character and increase metabolic susceptibility, while replacement with a cyano (-CN) group would maintain strong electron-withdrawing properties but with a different geometry.

In a notable study, a CF3 group was successfully used as a bioisosteric replacement for an aliphatic nitro (NO2) group in a series of cannabinoid receptor 1 (CB1) allosteric modulators. nih.govnih.gov The resulting CF3-containing compounds were generally more potent and showed improved metabolic stability compared to their nitro counterparts, highlighting the strategic advantage of this bioisosteric switch. elsevierpure.comnih.govnih.gov While direct replacement on the target piperazine has not been extensively reported, these principles guide the rational design of such analogues.

| Group | van der Waals Volume (ų) | Hansch Lipophilicity Parameter (π) | Electronic Effect (Hammett σₚ) | Key Properties |

|---|---|---|---|---|

| -CH₃ (Methyl) | 22.4 | 0.56 | -0.17 | Small, lipophilic, electron-donating |

| -CF₃ (Trifluoromethyl) | 42.6 | 0.88 | 0.54 | Bulky, highly lipophilic, strongly electron-withdrawing, metabolically stable |

| -CH₂CH₃ (Ethyl) | 40.3 | 1.02 | -0.15 | Lipophilic, electron-donating, sterically similar to CF₃ |

| -NO₂ (Nitro) | 38.5 | -0.28 | 0.78 | Polar, strongly electron-withdrawing, potential metabolic liability |

| -CN (Cyano) | 28.6 | -0.57 | 0.66 | Polar, strongly electron-withdrawing, linear geometry |

Fusion of the Piperazine Ring with Other Heterocyclic and Carbocyclic Systems

Fusing the piperazine ring with other cyclic systems is a powerful strategy to create rigid, conformationally constrained analogues. This approach can enhance binding affinity and selectivity by locking the molecule into a bioactive conformation. A variety of synthetic methods have been developed to construct fused bicyclic and polycyclic systems containing a piperazine core. doi.org

For example, novel tricyclic heterocycles containing a piperazine moiety have been synthesized as potential multireceptor atypical antipsychotics. nih.gov These syntheses often involve multi-step sequences that build the fused system around a pre-formed piperazine or construct the piperazine ring onto an existing carbocyclic or heterocyclic template. Another approach involves the intramolecular cyclization of appropriately functionalized piperazine derivatives. For instance, pyrrolo[2,1-f] researchgate.netnih.govacs.orgtriazine scaffolds bearing a piperazine substituent have been developed as potent PI3K alpha inhibitors. nih.gov

Applying these principles to this compound would involve designing synthetic routes where the chiral piperazine is used as a building block. For instance, a diamine precursor to the target piperazine could be used to construct a fused pyrazine (B50134) or quinoxaline (B1680401) ring system. Such rigid analogues would present the N-methyl and C-trifluoromethyl groups in well-defined spatial orientations, which can be invaluable for probing interactions with biological targets.

Impact of Structural Modifications on Chemical Reactivity and Stereoselectivity

The presence of a stereocenter at the C2 position, particularly one bearing a bulky and strongly electron-withdrawing trifluoromethyl group, has a profound impact on the chemical reactivity and stereoselectivity of subsequent reactions on the piperazine ring. The existing chirality can direct the stereochemical outcome of new bond formations, a concept known as substrate-controlled synthesis.

A key study demonstrated the diastereoselective synthesis of 2-phenyl-3-(trifluoromethyl)piperazines. acs.org The crucial step involved the nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3) to a chiral α-amino sulfinylimine. The stereochemistry of the chiral auxiliary (the Ellman's auxiliary) dictated the facial selectivity of the addition, allowing for the controlled synthesis of either cis or trans products. This illustrates how a chiral element can direct the formation of a new stereocenter adjacent to a trifluoromethyl-bearing carbon.

Furthermore, modifications at the distal N4-substituent can unexpectedly influence the stereoselectivity of reactions at the C2 position. In the asymmetric lithiation-trapping of N-Boc piperazines, both the N4-substituent and the incoming electrophile were found to be critical factors affecting the enantioselectivity of the C-functionalization. nih.gov For this compound, the fixed stereocenter at C2 and the methyl group at N1 would create a biased conformational landscape. This bias would influence the approach of reagents to other positions on the ring, potentially enabling diastereoselective functionalization at C3, C5, or C6. For example, alkylation at C3 would likely proceed with a specific facial bias to minimize steric interactions with the existing C2-trifluoromethyl group.

Design Principles for Novel Piperazine-Based Scaffolds in Medicinal Chemistry

The design of novel bioactive molecules based on the this compound scaffold is guided by several key principles derived from its structural components.